1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione
Description
1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 3-methoxybenzoyl ester group at the N1 position of the dione ring. Pyrrolidine-2,5-dione derivatives are heterocyclic compounds with diverse applications in medicinal chemistry, including anticonvulsant, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-4-2-3-8(7-9)12(16)18-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSFFXAFRBIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551963 | |
| Record name | 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68388-07-8 | |
| Record name | 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione typically involves the esterification of pyrrolidine-2,5-dione with 3-methoxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products:
Oxidation: Formation of 3-hydroxybenzoyl derivatives.
Reduction: Formation of 3-methoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the substituent used.
Scientific Research Applications
1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
- Structure: Features a long aliphatic chain (11-sulfanylundecanoyl) instead of the aromatic 3-methoxybenzoyl group.
- Applications : Used as a reactive intermediate for polymer conjugation (e.g., MUAPEI conjugates in drug delivery systems) .
- Key Difference : The thiol-terminated chain enables covalent bonding to polymers or surfaces, unlike the aromatic ester in the target compound.
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione
- Structure : Substituted with acetylphenyl and bromophenyloxy groups.
- Activity : Inhibits brain GABA-transaminase (IC₅₀ = 100.5 μM), comparable to the reference drug vigabatrin .
- Key Difference : The dual aromatic substitution may enhance enzyme binding via π-π interactions, whereas the 3-methoxybenzoyl group in the target compound offers steric and electronic modulation.
Physicochemical Properties
- Stability: Ester derivatives like 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor) exhibit high stability due to urea-like structures . The target compound’s ester group may confer similar stability under physiological conditions.
Biological Activity
1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.
Synthesis of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with 3-methoxybenzoic acid or its derivatives. The process may include several steps such as esterification followed by cyclization to form the pyrrolidine-2,5-dione structure. The structure can be confirmed using various spectroscopic methods like NMR and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine-2,5-dione derivatives. For instance, a study reported that compounds similar to 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione showed significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells. At a concentration of 20 μM, these compounds reduced cell viability significantly compared to control groups .
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Control | 0 | 100 |
| Sample A | 10 | 95 |
| Sample B | 20 | 50 |
Anti-inflammatory and Antibacterial Properties
The anti-inflammatory effects of pyrrolidine derivatives have also been documented. In a study assessing various substituted pyrazolidine-3,5-diones, significant anti-inflammatory activity was noted using the carrageenan-induced paw edema model. The most active compounds exhibited substantial reduction in inflammation compared to controls . Furthermore, antibacterial assays indicated that certain derivatives displayed notable inhibition zones against common bacterial strains.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control | 0 |
| RS-6 | 15 |
| RS-9 | 18 |
The mechanism underlying the biological activity of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is thought to involve inhibition of key enzymes related to cancer progression and inflammation. For instance, studies suggest that similar compounds inhibit aromatase and other steroidogenic enzymes critical for hormone-dependent cancers .
Case Studies
-
Case Study: MCF-7 Cell Line
A recent investigation into the effects of pyrrolidine derivatives on the MCF-7 breast cancer cell line demonstrated that treatment with a specific derivative resulted in a dose-dependent decrease in cell viability, with approximately 50% reduction observed at higher concentrations (40 μM) . -
Case Study: Anti-inflammatory Activity
In an experimental model using rats, the administration of substituted pyrrolidine derivatives resulted in significant reductions in paw edema compared to untreated controls. This suggests that these compounds could be developed further as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
